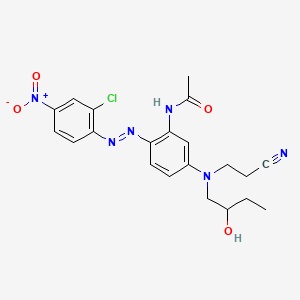
Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is an azo compound, characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. These compounds are often used as dyes due to their vivid colors and stability. The specific compound is likely used in various industrial applications, including textile dyeing and possibly in biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as an amine or phenol, under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried.
Chemical Reactions Analysis
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to the corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Under certain conditions, azo compounds can be oxidized to form azoxy compounds.
Substitution: The aromatic rings in azo compounds can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a catalyst (e.g., palladium on carbon).
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (e.g., chlorine gas).
Major Products
Reduction: Corresponding aromatic amines.
Oxidation: Azoxy compounds.
Substitution: Various substituted azo compounds depending on the substituent introduced.
Scientific Research Applications
Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate, like other azo compounds, has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining to highlight structures in cells and tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics due to its bright color and stability.
Mechanism of Action
The mechanism of action of Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can include:
Binding to proteins: The compound can bind to proteins, altering their structure and function.
Intercalation into DNA: The aromatic rings can intercalate into DNA, affecting replication and transcription processes.
Formation of complexes: The compound can form stable complexes with various metal ions, which can be used in analytical and industrial applications.
Comparison with Similar Compounds
Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate can be compared with other azo compounds, such as:
Disodium 4-amino-3-((4-nitrophenyl)azo)benzenesulfonate: Another azo dye with similar applications but different substituents, leading to variations in color and reactivity.
Disodium 4-((4-aminophenyl)azo)benzenesulfonate: A simpler azo compound with fewer substituents, used in similar applications but with different properties.
The uniqueness of this compound lies in its specific substituents, which can influence its color, solubility, and reactivity, making it suitable for particular applications where other azo compounds may not be as effective.
Properties
| 68540-97-6 | |
Molecular Formula |
C28H20N6Na2O7S2 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-26-12-13-28(24-15-20(43(39,40)41)7-9-22(24)26)34-33-27-11-10-25(29)21-8-6-19(14-23(21)27)42(36,37)38;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
HIUVZIHAVBCZMK-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/no-structure.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)



